molecular formula C24H26N4O4 B3311940 N-(3,4-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide CAS No. 946280-22-4

N-(3,4-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

Cat. No.: B3311940
CAS No.: 946280-22-4
M. Wt: 434.5 g/mol
InChI Key: ZYRGUQNKHHXLCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound ID: F356-0747
Molecular Formula: C₂₄H₂₆N₄O₄
Molecular Weight: 434.49 g/mol
Key Features:

  • Core Structure: Combines an indole moiety linked to a 1,3,4-oxadiazole ring substituted with a 2-methylpropyl group and an acetamide tail bearing a 3,4-dimethoxyphenyl group.
  • Stereochemistry: Achiral, simplifying synthesis and reducing enantiomer-related variability in activity .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-15(2)11-23-26-27-24(32-23)19-12-16-7-5-6-8-18(16)28(19)14-22(29)25-17-9-10-20(30-3)21(13-17)31-4/h5-10,12-13,15H,11,14H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRGUQNKHHXLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Oxadiazole Ring Formation: The oxadiazole ring can be formed by cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride.

    Coupling Reactions: The final step involves coupling the indole and oxadiazole moieties with the acetamide group. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the indole and phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of halogenated derivatives and other substituted products.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and potential biological activity.

    Pharmacology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related acetamide derivatives containing indole, oxadiazole, or substituted aryl groups. Key comparisons include:

Table 1: Structural and Functional Comparison

Compound ID/Name Molecular Formula MW (g/mol) Core Structure Key Substituents Bioactivity Screening
F356-0747 C₂₄H₂₆N₄O₄ 434.49 Indole-oxadiazole-acetamide 3,4-dimethoxyphenyl; 2-methylpropyl Not reported
8t (N-(5-Chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide) C₂₀H₁₇N₄SO₃Cl 428.5 Indole-oxadiazole-sulfanyl-acetamide 5-chloro-2-methylphenyl; indol-3-ylmethyl LOX, α-glucosidase, BChE inhibition
8w (N-(4-methyl-2-pyridinyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide) C₁₉H₁₇N₅O₂S 379 Indole-oxadiazole-sulfanyl-acetamide 4-methylpyridinyl LOX inhibition
2a (Benzofuran-oxadiazole-acetamide) C₁₉H₁₄N₄O₃S 378.4 Benzofuran-oxadiazole-thioacetamide 3-chlorophenyl Antimicrobial activity
946231-78-3 (Ethyl-oxadiazole-indole-acetamide) C₂₂H₂₂N₄O₂ 374.44 Indole-oxadiazole-acetamide 4-methylbenzyl; ethyl-oxadiazole Not reported

Key Findings :

Structural Divergence: F356-0747 lacks the sulfanyl (-S-) bridge present in compounds 8t, 8u, 8v, and 8w, which may reduce metabolic instability compared to sulfur-containing analogs .

Physicochemical Properties :

  • Lipophilicity : F356-0747 (logP = 4.245) is more lipophilic than 8w (logP ~3.5, estimated) and 2a (logP ~3.8), favoring better blood-brain barrier penetration but possibly limiting solubility .
  • Molecular Weight : At 434.49 g/mol, F356-0747 exceeds typical drug-like thresholds (≤500 g/mol), which may impact oral bioavailability compared to lighter analogs like 8w (379 g/mol) .

Bioactivity Insights: Enzyme Inhibition: While 8t and 8w showed LOX and BChE inhibition, F356-0747’s lack of a sulfanyl group and bulkier 2-methylpropyl substituent could redirect its activity toward other targets, such as kinase or GPCR pathways . Antimicrobial Potential: Benzofuran-oxadiazole hybrids (e.g., 2a) demonstrated antimicrobial effects, but F356-0747’s indole-oxadiazole core may prioritize anticancer or anti-inflammatory applications, as seen in related isatin-oxadiazole hybrids .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a synthetic compound that incorporates various pharmacologically relevant moieties, including an oxadiazole and an indole structure. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by diverse research findings.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted the effectiveness of oxadiazole derivatives against various bacterial strains, including Mycobacterium tuberculosis and Escherichia coli . The mechanism of action often involves inhibition of fatty acid synthesis through targeting specific enzymes like enoyl-acyl carrier protein reductase (FabI) .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AM. tuberculosis4 µM
Compound BE. coli16 µM
Compound CS. aureus0.125 µg/mL

Anticancer Activity

The indole structure within the compound has been linked to anticancer properties. Studies have shown that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways . The presence of the oxadiazole ring may enhance these effects due to its ability to interact with multiple biological targets.

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators . This property is particularly relevant in the context of chronic inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Dhumal et al. (2016), a series of oxadiazole derivatives were synthesized and tested for their antitubercular activity. The most active compounds displayed MIC values comparable to established antitubercular drugs . Molecular docking studies confirmed their binding affinity to key enzymes involved in mycolic acid synthesis.

Case Study 2: Anticancer Potential

Research by Salama et al. (2020) explored the anticancer potential of oxadiazole derivatives against various cancer cell lines. The derivatives exhibited significant cytotoxicity through apoptosis induction mechanisms, highlighting the therapeutic potential of compounds featuring the oxadiazole moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.